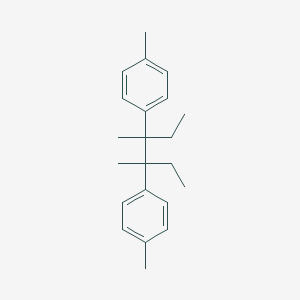
Octan-1-amine;octane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octan-1-amine;octane-1-sulfonic acid: is a compound that consists of two distinct functional groups: an amine group attached to an octane chain and a sulfonic acid group also attached to an octane chain. This compound is known for its surfactant properties and is widely used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Octan-1-amine: can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as Raney nickel.
Octane-1-sulfonic acid: can be prepared by sulfonation of octane using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods:
Octan-1-amine: is industrially produced by the catalytic hydrogenation of octanenitrile.
Octane-1-sulfonic acid: is produced by the direct sulfonation of octane with sulfur trioxide in a continuous flow reactor.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octan-1-amine can be oxidized to octanone using oxidizing agents like potassium permanganate.
Reduction: Octane-1-sulfonic acid can be reduced to octane-1-sulfonate using reducing agents like sodium borohydride.
Substitution: Both compounds can undergo nucleophilic substitution reactions. For example, octan-1-amine can react with alkyl halides to form secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation of Octan-1-amine: Octanone.
Reduction of Octane-1-sulfonic acid: Octane-1-sulfonate.
Substitution of Octan-1-amine: Secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology:
- Employed in the preparation of mobile phase buffers for high-performance liquid chromatography (HPLC) analysis of peptides and proteins .
Medicine:
- Investigated for its potential antimicrobial properties against certain bacterial strains.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Octan-1-amine: interacts with cellular membranes, altering their permeability and affecting cellular processes.
Octane-1-sulfonic acid: acts as a surfactant, reducing surface tension and facilitating the interaction between hydrophobic and hydrophilic molecules.
Vergleich Mit ähnlichen Verbindungen
- Hexane-1-sulfonic acid
- Heptane-1-sulfonic acid
- Nonane-1-sulfonic acid
Uniqueness:
- Octan-1-amine;octane-1-sulfonic acid is unique due to its dual functionality, combining the properties of both an amine and a sulfonic acid, making it versatile in various applications.
Eigenschaften
CAS-Nummer |
827622-73-1 |
|---|---|
Molekularformel |
C16H37NO3S |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
octan-1-amine;octane-1-sulfonic acid |
InChI |
InChI=1S/C8H19N.C8H18O3S/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8-12(9,10)11/h2-9H2,1H3;2-8H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
IBTPMBGIDCJIMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN.CCCCCCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


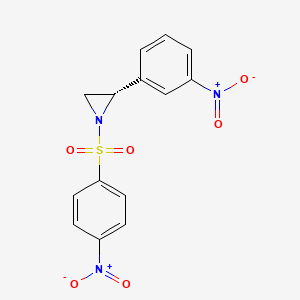


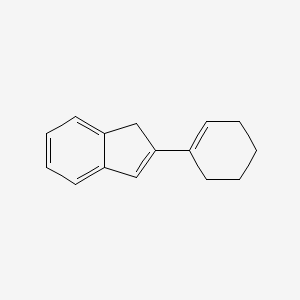
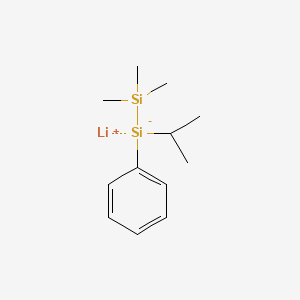
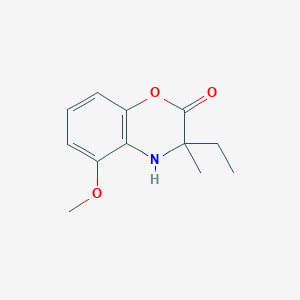
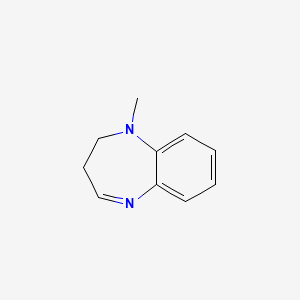
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
![4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl](/img/structure/B14219358.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)
